molecular formula C22H24N4O3S2 B14958691 1-(furan-2-ylcarbonyl)-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide

Cat. No.: B14958691
M. Wt: 456.6 g/mol
InChI Key: MAFYDHCBAZELRQ-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(FURAN-2-CARBONYL)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(FURAN-2-CARBONYL)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(FURAN-2-CARBONYL)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24N4O3S2

Molecular Weight

456.6 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H24N4O3S2/c27-19(17-10-12-26(13-11-17)20(28)18-9-4-14-29-18)23-21-24-25-22(31-21)30-15-5-8-16-6-2-1-3-7-16/h1-4,6-7,9,14,17H,5,8,10-13,15H2,(H,23,24,27)

InChI Key

MAFYDHCBAZELRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(S2)SCCCC3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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